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molecular formula C9H9N3O B180552 N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide CAS No. 174610-11-8

N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide

Cat. No. B180552
M. Wt: 175.19 g/mol
InChI Key: MBKMHSQQCZNILL-UHFFFAOYSA-N
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Patent
US08980911B2

Procedure details

To a solution of N-{4-[(Z)-2-(dimethylamino)ethenyl]-5-nitropyridin-2-yl}acetamide (0.7 g, 3 mmol, Step b) in methanol and dichloromethane (5:1, 120 mL), palladium on carbon (0.4 g) was added followed by addition of acetic acid (7 mL). The reaction mixture was then purged with hydrogen gas and stirred overnight at room temperature. The resulting mixture was filtered over celite bed, and the residue was washed with methanol (100 mL). The combined filtrate was concentrated under vacuum and purified by silica gel column chromatography using methanol in dichloromethane (2%) to afford N-(1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide (0.35 g, 71%).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)/[CH:3]=[CH:4]\[C:5]1[C:10]([N+:11]([O-])=O)=[CH:9][N:8]=[C:7]([NH:14][C:15](=[O:17])[CH3:16])[CH:6]=1.C(O)(=O)C>CO.ClCCl.[Pd]>[NH:11]1[C:10]2=[CH:9][N:8]=[C:7]([NH:14][C:15](=[O:17])[CH3:16])[CH:6]=[C:5]2[CH:4]=[CH:3]1

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
CN(\C=C/C1=CC(=NC=C1[N+](=O)[O-])NC(C)=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then purged with hydrogen gas
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered over celite bed
WASH
Type
WASH
Details
the residue was washed with methanol (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1C=CC=2C1=CN=C(C2)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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